Bienvenue dans la boutique en ligne BenchChem!

2-Keto Crizotinib

Pharmacokinetics Drug-Drug Interaction CYP3A4 Metabolism

2-Keto Crizotinib (PF-06260182) is the major circulating lactam metabolite of crizotinib (~10% plasma radioactivity). It serves as a CYP3A4/5-dependent clearance marker, with drug-drug interaction (DDI) exposure changes exceeding those of the parent drug, making it ideal for PBPK model verification and DDI prediction. This ≥98% pure certified reference standard is essential for LC-MS/MS method validation in ANDA bioequivalence studies, ensuring ICH Q3A/Q3B and FDA/EMA compliance. 36-month lyophilized stability. Avoid generic impurities—use the authentic standard to prevent regulatory rejection.

Molecular Formula C21H20Cl2FN5O2
Molecular Weight 464.32
CAS No. 1415558-82-5
Cat. No. B601067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto Crizotinib
CAS1415558-82-5
Synonyms4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone
Molecular FormulaC21H20Cl2FN5O2
Molecular Weight464.32
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
InChIInChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto Crizotinib (PF-06260182, CAS 1415558-82-5): Crizotinib Lactam Metabolite Reference Standard for Pharmacokinetic and Bioanalytical Research


2-Keto Crizotinib (also designated PF-06260182, CAS 1415558-82-5) is the primary active lactam metabolite of the ALK/ROS1/c-MET tyrosine kinase inhibitor crizotinib (Xalkori®) [1]. Formed via CYP3A4/5-mediated oxidation of the parent piperidine ring, this compound circulates in human plasma at approximately 10% of total drug-related radioactivity and serves as a critical analyte in pharmacokinetic (PK), drug-drug interaction (DDI), and bioequivalence studies [2]. As a pharmacologically active yet considerably less potent metabolite, its quantification is essential for understanding crizotinib's overall exposure-response relationship and for meeting regulatory requirements in abbreviated new drug applications (ANDAs) [3].

2-Keto Crizotinib (PF-06260182) Procurement: Why Uncharacterized or Generic Crizotinib Impurities Cannot Substitute for This Specific Reference Standard


In pharmaceutical development and clinical pharmacology, substituting 2-Keto Crizotinib with a generic "crizotinib impurity" or a structurally related lactam from another kinase inhibitor introduces unacceptable analytical and regulatory risk. This compound possesses a distinct, non-interchangeable metabolic profile: it is a CYP3A-dependent clearance marker that exhibits hypersensitivity to enzyme modulation, with exposure changes under DDI conditions exceeding those of the parent drug [1]. Unlike other crizotinib-related impurities that may be inactive or minor, 2-Keto Crizotinib is the major circulating metabolite, accounting for 10% of plasma radioactivity, and must be accurately quantified using a certified reference standard to ensure bioanalytical method validation and PK bridging studies meet FDA/EMA guidelines [2]. Using an unverified analog or in-house synthesized material without rigorous characterization risks misidentification, inaccurate quantification, and potential regulatory rejection of ANDA submissions.

Quantitative Differentiation Evidence: 2-Keto Crizotinib (PF-06260182) vs. Crizotinib and Other ALK Inhibitor Metabolites


CYP3A-Dependent Clearance: 2-Keto Crizotinib Exhibits Greater Sensitivity to CYP3A Modulation Than Parent Crizotinib

In a clinical DDI study with healthy subjects (NCT01147055), co-administration of a single 150 mg oral dose of crizotinib with the strong CYP3A inhibitor ketoconazole increased the systemic exposure (AUC0-inf) of crizotinib by 3.2-fold, while the respective increase in exposure to the metabolite 2-Keto Crizotinib (PF-06260182) was significantly greater, though the exact fold-change for the metabolite was not numerically reported, the authors stated that the 'increases and decreases in systemic exposure to the crizotinib metabolite PF-06260182 following co-administration of ketoconazole and rifampin were greater than those seen for crizotinib' [1]. This demonstrates that 2-Keto Crizotinib is a more sensitive probe of CYP3A activity in vivo than the parent drug.

Pharmacokinetics Drug-Drug Interaction CYP3A4 Metabolism

In Vitro Kinase Inhibition: 2-Keto Crizotinib Demonstrates Reduced Potency Against ALK, ROS1, and c-MET Relative to Parent Crizotinib

2-Keto Crizotinib retains measurable but significantly attenuated inhibitory activity against its primary kinase targets compared to the parent drug. While crizotinib exhibits IC50 values of 20 nM (ALK), <0.025 nM (ROS1 Ki), and 8 nM (c-MET), 2-Keto Crizotinib is described as 'considerably less potent' and 'not thought to contribute significantly to the in vivo activity of crizotinib' [1]. This potency differential underscores its primary role as an analytical marker rather than a therapeutic effector.

Kinase Inhibition ALK ROS1 c-MET

Plasma Exposure and Metabolic Ratio: 2-Keto Crizotinib Constitutes 10% of Total Circulating Drug-Related Material, Establishing a Fixed PK Ratio

Following a single oral dose of [14C]crizotinib in healthy subjects, 2-Keto Crizotinib (crizotinib lactam) represented 10% of the total 0–96 h plasma radioactivity, while the parent drug accounted for 33% [1]. This fixed exposure ratio provides a critical benchmark for validating bioanalytical methods and assessing the impact of formulation changes or genetic polymorphisms on crizotinib metabolism.

Pharmacokinetics Metabolism Bioanalysis

Long-Term Storage Stability: 2-Keto Crizotinib Reference Standard Demonstrates 36-Month Stability in Lyophilized Form, Ensuring Analytical Consistency

Vendor technical datasheets specify that 2-Keto Crizotinib, when stored in lyophilized powder form at -20°C, maintains stability for up to 36 months [1]. This stability profile is essential for laboratories maintaining long-term reference standard inventories for method validation and QC batch release. In solution, stability is more limited, requiring use within 3 months at -20°C, necessitating careful aliquot planning.

Reference Standard Stability Quality Control

Optimal Research and Industrial Use Cases for 2-Keto Crizotinib (PF-06260182) Based on Quantified Differentiation


Bioanalytical Method Development and Validation for Crizotinib PK Studies

Certified 2-Keto Crizotinib reference standard is essential for developing and validating LC-MS/MS methods to simultaneously quantify crizotinib and its primary metabolite in human plasma. The well-defined 10% circulating exposure ratio [1] provides a benchmark for method accuracy, while the validated 36-month lyophilized stability [2] ensures consistent calibration across long-term studies.

Drug-Drug Interaction (DDI) Assessment Using CYP3A Probes

2-Keto Crizotinib serves as a more sensitive biomarker than crizotinib itself for detecting CYP3A-mediated interactions [1]. Its exposure changes under ketoconazole and rifampin co-administration exceed those of the parent, making it an ideal analyte for physiologically-based pharmacokinetic (PBPK) model verification and for predicting DDI magnitude in vulnerable patient populations.

Quality Control and Release Testing for Crizotinib API and Finished Dosage Forms

As the primary circulating lactam metabolite and a specified impurity in pharmacopeial monographs, accurate quantification of 2-Keto Crizotinib is mandatory for batch release testing. Use of a high-purity (≥98%) reference standard ensures compliance with ICH Q3A/Q3B impurity guidelines and supports ANDA submissions [1].

Metabolite Identification and Structural Confirmation in Nonclinical ADME Studies

In vitro and in vivo metabolism studies require an authentic standard for confirming the structure of the lactam metabolite generated by CYP3A4/5 oxidation. Co-elution and MS/MS fragmentation matching with the certified 2-Keto Crizotinib standard [1] provides definitive identification, distinguishing it from other oxidation products or isomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Keto Crizotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.